molecular formula C13H15N3O2 B8195114 (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate

(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate

Cat. No.: B8195114
M. Wt: 245.28 g/mol
InChI Key: OKHOANXFIVJFMH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate ( 1799973-87-7) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This benzotriazole derivative features an acrylate ester group and is characterized by its specific (E)-configuration. Compounds containing the benzotriazole core are of significant interest in medicinal and organic chemistry due to their diverse biological activities and utility in synthesis . Research into similar structures has explored their potential as ligands for biological targets. For instance, derivatives based on a benzotriazole scaffold have been investigated as non-covalent ligands for the KEAP1 protein, which plays a central role in the cellular oxidative stress response and is a target of interest in the development of Proteolysis Targeting Chimeras (PROTACs) . This suggests potential research applications in targeted protein degradation and the study of the KEAP1-NRF2 pathway . As a building block, this compound can be utilized in the synthesis of more complex molecules for various research applications in drug discovery and development. (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is provided for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (E)-3-(1,4-dimethylbenzotriazol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-18-12(17)8-6-10-5-7-11-13(9(10)2)14-15-16(11)3/h5-8H,4H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHOANXFIVJFMH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C2=C(C=C1)N(N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C2=C(C=C1)N(N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Cyclization of 4-Methyl-1-methyl-1H-benzo[d] triazol-5-amine

The benzotriazole ring system is synthesized from a nitroaniline precursor. As outlined in Scheme 1 of patent WO2016203400A1:

  • Bromination :

    • 4-Methyl-2-nitroaniline is treated with N-bromosuccinimide (NBS) in dichloromethane to yield 5-bromo-4-methyl-2-nitroaniline.

    • Conditions : 0°C to 25°C, 12–24 hours.

  • Amine Displacement and Reduction :

    • The bromide undergoes nucleophilic displacement with methylamine in ethanol, followed by zinc-mediated reduction of the nitro group to an amine.

  • Diazotization-Cyclization :

    • The resulting aniline is diazotized with sodium nitrite in HCl, followed by cyclization under acidic conditions to form 1,4-dimethyl-1H-benzo[d][1,triazole.

StepReagents/ConditionsYieldReference
BrominationNBS, CH₂Cl₂, 0°C→25°C85%
DiazotizationNaNO₂, HCl, H₂O78%

Introduction of the Acrylate Side Chain

Rhodium-Catalyzed Michael Addition

Patent WO2016203400A1 describes a Rh-catalyzed enantioselective Michael addition to install the acrylate group:

  • Substrate Preparation :

    • 5-Bromo-1,4-dimethyl-1H-benzo[d]triazole is subjected to Suzuki-Miyaura coupling with a boronic ester to introduce a vinyl group.

  • Stereoselective Coupling :

    • The vinyl intermediate undergoes Rh-catalyzed coupling with ethyl acrylate in the presence of a chiral ligand (e.g., (R)-BINAP) to ensure (E)-selectivity.

    • Conditions : Rh(COD)₂BF₄, toluene, 60°C, 24 hours.

ParameterValue
Catalyst Loading2 mol%
Ligand(R)-BINAP
Stereoselectivity (E:Z)95:5
Yield72%

Alternative Synthetic Routes

Wittig Olefination

An alternative approach involves Wittig reaction between a benzotriazole aldehyde and ethyl (triphenylphosphoranylidene)acetate:

  • Aldehyde Synthesis :

    • Lithiation of 1,4-dimethyl-1H-benzo[d][1,triazole followed by formylation with DMF yields the 5-carboxaldehyde derivative.

  • Wittig Reaction :

    • Reaction with the ylide generated from ethyl 2-(triphenylphosphoranylidene)acetate produces the (E)-acrylate.

    • Conditions : THF, 0°C→reflux, 12 hours.

StepReagentsYield
Formylationn-BuLi, DMF65%
WittigPh₃P=CHCO₂Et58%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Rh-Catalyzed Method : Superior stereocontrol but requires expensive catalysts and inert conditions.

  • Wittig Route : Cost-effective but lower yields due to competing side reactions.

Purification Challenges

  • Column chromatography is essential for isolating the (E)-isomer, particularly in the Wittig route where Z-isomer contamination is common.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with distinct properties.

2. Biology:

  • Enzyme Inhibition Studies: Research indicates that compounds containing the benzo[d][1,2,3]triazole moiety may interact with specific enzymes or receptors, potentially inhibiting their activity. This property makes it a candidate for studying enzyme inhibitors and protein interactions.
  • Anticancer Research: A study highlighted that derivatives of triazoles exhibit anticancer properties. The incorporation of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate into novel compounds has shown promise in targeting cancer cells .

3. Medicine:

  • Pharmaceutical Intermediates: The compound is investigated for its potential use as a pharmaceutical intermediate in drug development. Its ability to modify biological activity through structural changes can lead to the discovery of new therapeutic agents.

4. Industry:

  • Specialty Chemicals Production: In industrial applications, (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is utilized in the production of specialty chemicals and materials due to its reactive nature and functional groups that facilitate further chemical reactions.

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated a series of triazole derivatives for anticancer activity. The inclusion of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate showed enhanced cytotoxic effects against various cancer cell lines compared to related compounds lacking the triazole structure .

Case Study 2: Enzyme Interaction
Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The study utilized kinetic assays to quantify inhibition rates and elucidated the binding interactions through molecular modeling techniques .

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in electron transfer reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

(a) (E)-ethyl 3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate (Compound B, )
  • Core Structure : Replaces the benzo-triazole with a benzo-dioxocin ring.
  • Synthesis: Prepared via nucleophilic substitution of 1,4-dibromobutane with a phenolic precursor, yielding 39% .
  • Key Differences :
    • The dioxocin ring introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the electron-deficient triazole.
    • Lower steric hindrance due to the absence of methyl substituents.
(b) Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate ()
  • Core Structure : A 1,2,3-triazole substituted with a phenyl group and an oxoacetate side chain.
  • Biological Activity : Exhibits antibacterial, antifungal, and anticancer properties due to the triazole-pharmacophore synergy .
  • Key Differences :
    • The oxoacetate group increases electrophilicity, enhancing reactivity in nucleophilic additions compared to the acrylate ester.
    • Lack of benzo-fusion reduces aromatic conjugation and stability.

Functional Analogues with Modified Substituents

(a) (R)-3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl...)propanoic acid ()
  • Core Structure: Shares the benzo-triazole moiety but includes a propanoic acid chain and a dihydropyrido-oxazepin group.
  • Application : Acts as an NRF2 activator, highlighting the pharmacological relevance of benzo-triazole derivatives .
  • Key Differences :
    • The carboxylic acid group enables salt formation (e.g., meglumine salt), improving solubility for pharmaceutical formulations.
    • The dihydropyrido-oxazepin substituent introduces chiral centers, affecting binding specificity.
(b) 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione ()
  • Core Structure : A 1,2,4-triazole with a thione group.
  • Physical Properties : Lower melting point (unspecified) compared to benzo-triazole acrylates due to reduced aromaticity.
  • Key Differences :
    • Thione group enhances metal-chelating ability, relevant in catalysis or metallodrug design.
    • Smaller ring size (1,2,4-triazole vs. benzo-triazole) reduces π-stacking interactions in crystal packing .

Physicochemical and Spectroscopic Comparison

Property/Compound Target Compound* Compound B Compound D1 3-Ethyl-1,2,4-triazole-thione
Core Heterocycle Benzo-triazole Dioxocin Benzo-dioxocin 1,2,4-Triazole
Substituents 1,4-dimethyl None 4-Nitrophenyl Ethyl, thione
Melting Point (°C) N/A N/A 125–126 Not reported
1H-NMR (δ ppm, J) N/A 7.64 (d, J=9.54) 8.13 (d, J=8.4) Not provided
Biological Activity Potential NRF2 None reported Anticancer? Chelation properties
Synthetic Yield N/A 39% 31% Not reported

*Data for the target compound inferred from structural analogs.

Biological Activity

(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate features a benzo[d][1,2,3]triazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of ethyl acrylate with a suitable triazole derivative under specific conditions to yield the target compound.

Biological Activity Overview

The biological activity of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate has been explored in various studies. Key areas of investigation include:

  • Antimicrobial Activity : Compounds containing triazole rings have shown promising antibacterial and antifungal properties. Studies indicate that derivatives of benzo[d][1,2,3]triazoles exhibit varying degrees of inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The cytotoxic effects of triazole derivatives have been studied against different cancer cell lines. For instance, compounds similar to (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineFindingsReference
AntibacterialEscherichia coliModerate inhibition observed
AntifungalCandida albicansSignificant antifungal activity
CytotoxicityMCF-7 Cell LineIC50 = 16.19 ± 1.35 μM
CytotoxicityHCT-116 Cell LineIC50 = 17.16 ± 1.54 μM

Case Study: Anticancer Activity

A study investigating the anticancer properties of various benzo[d][1,2,3]triazole derivatives found that certain modifications to the triazole ring enhanced cytotoxic activity significantly. The presence of hydrophobic groups was noted to improve the interaction with cancer cell membranes, leading to increased efficacy against tumor cells .

The biological activities of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds can inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the optimal synthetic routes for (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the benzotriazole core via cyclization of o-phenylenediamine derivatives with nitrous acid, followed by methylation at the 1- and 4-positions using dimethyl sulfate or methyl iodide .
  • Step 2 : Introduction of the acrylate group via a Knoevenagel condensation between the benzotriazole aldehyde derivative and ethyl acrylate under microwave irradiation (reducing reaction time to 15–30 minutes) or traditional reflux conditions (6–12 hours) .
  • Step 3 : Isolation and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires strict control of temperature (80–100°C) and catalyst selection (e.g., piperidine for condensation) .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and stereochemistry of this compound?

  • 1H/13C NMR : Key diagnostic signals include:
    • A singlet for the two methyl groups on the benzotriazole ring (δ ~2.6–3.0 ppm).
    • A trans-alkene proton coupling pattern (J = 16–18 Hz) at δ ~6.3–7.1 ppm for the (E)-configured acrylate .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
  • MS : Molecular ion peak [M+H]+ at m/z 286.3 (calculated) with fragmentation patterns reflecting loss of the ethyl group (m/z 258) and benzotriazole moiety .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder during X-ray structure determination of this compound?

Crystallographic refinement using SHELXL often encounters:

  • Disorder in the ethyl acrylate group : Modeled using split positions with occupancy ratios (e.g., 60:40) and restrained geometry .
  • Anisotropic displacement parameters : Adjusted via the SIMU and DELU restraints in SHELXL to handle thermal motion in the benzotriazole ring .
  • Validation : Use R1 < 5% and wR2 < 12% as convergence criteria, supported by a data-to-parameter ratio >10:1 .

Q. How can solvatochromic behavior inform the compound’s electronic properties?

  • Methodology : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane → DMSO).
  • Analysis : Plot λmax vs. solvent polarity index (ET30). A bathochromic shift with increasing polarity suggests intramolecular charge transfer (ICT) between the electron-deficient benzotriazole and acrylate groups .
  • DFT Validation : Compare experimental λmax with theoretical transitions (e.g., TD-DFT/B3LYP/6-311+G(d,p)) to confirm frontier molecular orbital interactions .

Q. How should researchers address contradictory data between theoretical and experimental dipole moments?

  • Step 1 : Re-examine computational settings (e.g., solvent model, basis set). For polar solvents, use the SMD solvation model instead of gas-phase calculations .
  • Step 2 : Cross-validate with experimental dielectric constant measurements (e.g., solution-phase permittivity tests) .
  • Step 3 : Analyze crystal packing effects via Hirshfeld surfaces to assess intermolecular interactions influencing dipole alignment .

Q. What strategies optimize docking studies for evaluating this compound’s potential as an NRF2 activator?

  • Target Preparation : Use PDB ID 5CGJ (Keap1-NRF2 complex) for molecular docking. Remove water molecules and add missing hydrogens .
  • Ligand Preparation : Generate low-energy conformers (e.g., 10 ns MD simulations) to account for acrylate group flexibility.
  • Scoring : Prioritize compounds with hydrogen bonds to Arg415 and Ser555 of Keap1, and hydrophobic interactions with Phe577 .

Q. How can kinetic stability in aqueous buffers be assessed for drug development?

  • Experimental Design :
    • Incubate the compound in PBS (pH 7.4) at 37°C.
    • Monitor degradation via HPLC at 0, 6, 12, 24, and 48 hours.
    • Calculate half-life (t1/2) using first-order kinetics.
  • Mitigation Strategies : If t1/2 < 24 hours, modify the ester group (e.g., replace ethyl with tert-butyl) to reduce hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.